molecular formula C8H11ClN4Si B11878536 4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 257298-06-9

4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11878536
CAS No.: 257298-06-9
M. Wt: 226.74 g/mol
InChI Key: XWTAGHQJTVZPGN-UHFFFAOYSA-N
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Description

4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine: is a heterocyclic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a chlorine atom at the 4th position and a trimethylsilyl group at the 1st position of the pyrazolo[3,4-d]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted pyrazolopyrimidines: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Biaryl compounds: Products of Suzuki-Miyaura coupling reactions are typically biaryl compounds with diverse functional groups.

Scientific Research Applications

Chemistry: 4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine is used as a building block in organic synthesis to create more complex molecules with potential biological activity .

Biology and Medicine:

Industry:

    Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Agrochemicals: It is also explored for its potential use in the development of new agrochemicals with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example:

Properties

CAS No.

257298-06-9

Molecular Formula

C8H11ClN4Si

Molecular Weight

226.74 g/mol

IUPAC Name

(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)-trimethylsilane

InChI

InChI=1S/C8H11ClN4Si/c1-14(2,3)13-8-6(4-12-13)7(9)10-5-11-8/h4-5H,1-3H3

InChI Key

XWTAGHQJTVZPGN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N1C2=C(C=N1)C(=NC=N2)Cl

Origin of Product

United States

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